5-(4-Bromophenyl)-3-methyloxazolidin-2-one
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Overview
Description
5-(4-Bromophenyl)-3-methyloxazolidin-2-one is a heterocyclic organic compound that features a five-membered oxazolidinone ring with a bromophenyl substituent at the 5-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-3-methyloxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzylamine with ethyl chloroformate to form an intermediate, which then undergoes cyclization to yield the desired oxazolidinone. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-3-methyloxazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxazolidinone ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-(4-Bromophenyl)-3-methyloxazolidin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound can be used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-3-methyloxazolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the oxazolidinone ring can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound features an isoxazole ring instead of an oxazolidinone ring and has different chemical properties and applications.
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound contains a triazole ring and exhibits distinct biological activities compared to 5-(4-Bromophenyl)-3-methyloxazolidin-2-one.
Uniqueness
This compound is unique due to its specific ring structure and substituents, which confer unique chemical reactivity and potential applications. Its combination of a bromophenyl group and an oxazolidinone ring makes it a versatile building block for various synthetic and research purposes.
Properties
Molecular Formula |
C10H10BrNO2 |
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Molecular Weight |
256.10 g/mol |
IUPAC Name |
5-(4-bromophenyl)-3-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10BrNO2/c1-12-6-9(14-10(12)13)7-2-4-8(11)5-3-7/h2-5,9H,6H2,1H3 |
InChI Key |
FQRLABIJBAUAEC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(OC1=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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